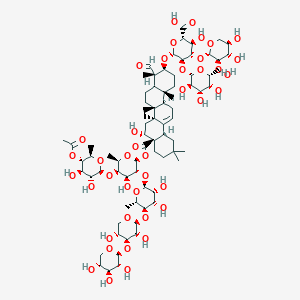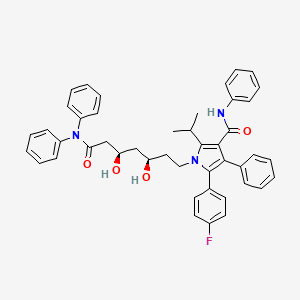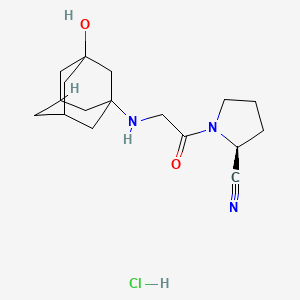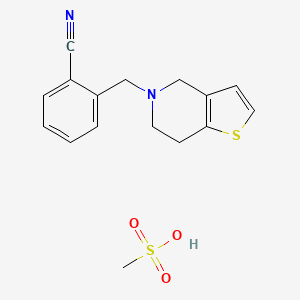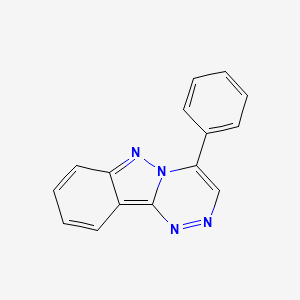
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidyl group and a thieno-benzothiepin core, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate typically involves multiple steps, including the formation of the thieno-benzothiepin core and the introduction of the piperidyl group. The synthetic route may involve:
Formation of the Thieno-Benzothiepin Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Piperidyl Group: The piperidyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno-benzothiepin intermediate.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidyl or thieno-benzothiepin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin hydrochloride
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin sulfate
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin phosphate
Uniqueness
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is unique due to its specific maleate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness can impact its effectiveness in various applications, particularly in medicinal chemistry where salt forms can affect drug formulation and delivery.
Propiedades
Número CAS |
122942-87-4 |
|---|---|
Fórmula molecular |
C22H25NO4S2 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-1-methylpiperidine |
InChI |
InChI=1S/C18H21NS2.C4H4O4/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-3(6)1-2-4(7)8/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
VIYIECPSXUJFIY-WLHGVMLRSA-N |
SMILES isomérico |
CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





